molecular formula C14H18BrN3O3 B3848283 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B3848283
M. Wt: 356.21 g/mol
InChI Key: FQVBLLIWYAEAPR-CAOOACKPSA-N
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Description

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, a brominated aromatic ring, and an oxoacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with an appropriate acylating agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium acetate

    Temperature: Reflux conditions (around 60-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of hydrazine derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and aromatic ring allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide
  • 2-(2-(5-bromo-2-methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
  • 2-(2-(5-bromo-2-methoxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Uniqueness

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide stands out due to its specific substitution pattern and the presence of the 2-methylpropyl group, which may confer unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3/c1-9(2)7-16-13(19)14(20)18-17-8-10-6-11(15)4-5-12(10)21-3/h4-6,8-9H,7H2,1-3H3,(H,16,19)(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVBLLIWYAEAPR-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NN=CC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Reactant of Route 6
2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

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